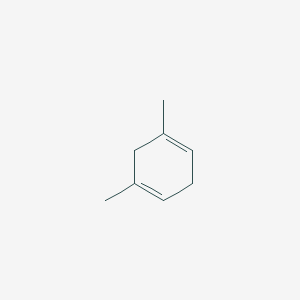

1,5-Dimethyl-1,4-cyclohexadiene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

4190-06-1 |

|---|---|

Molekularformel |

C8H12 |

Molekulargewicht |

108.18 g/mol |

IUPAC-Name |

1,5-dimethylcyclohexa-1,4-diene |

InChI |

InChI=1S/C8H12/c1-7-4-3-5-8(2)6-7/h4-5H,3,6H2,1-2H3 |

InChI-Schlüssel |

TYMUFQXLPNZKGZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CCC=C(C1)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: 1,5-Dimethyl-1,4-cyclohexadiene (CAS: 4190-06-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethyl-1,4-cyclohexadiene is a cyclic olefin that serves as a versatile and valuable building block in organic synthesis. Its unique structural motif, characterized by a non-conjugated diene system within a six-membered ring, offers a platform for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its applications as a precursor in the synthesis of more complex molecules, particularly those of interest to the pharmaceutical and life sciences industries. The reactivity of the diene system, particularly in cycloaddition reactions, makes it a strategic intermediate for the construction of diverse molecular architectures.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for experimental design and characterization.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 4190-06-1 |

| Molecular Formula | C₈H₁₂ |

| Molecular Weight | 108.18 g/mol [1] |

| IUPAC Name | 1,5-dimethylcyclohexa-1,4-diene[1] |

| Appearance | Colorless liquid |

| Boiling Point | 133.2 °C at 760 mmHg[2] |

| Density | 0.838 g/cm³[2] |

| Refractive Index | 1.474[2] |

| Flash Point | 16.8 °C[2] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Features |

| ¹H NMR | Data available in spectral databases. |

| ¹³C NMR | Data available in spectral databases.[1] |

| Mass Spectrometry (GC-MS) | NIST Number: 113103; Top Peak (m/z): 91.[1] |

| Infrared (IR) Spectroscopy | Gas-phase spectrum available in the NIST/EPA Gas-Phase Infrared Database.[3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Birch reduction of m-xylene (B151644). This reaction selectively reduces the aromatic ring to a 1,4-diene system.

Reaction Principle: The Birch Reduction

The Birch reduction is a dissolving metal reduction that utilizes an alkali metal (typically sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. The solvated electrons generated from the alkali metal in liquid ammonia add to the aromatic ring, forming a radical anion. This is followed by protonation by the alcohol and a subsequent electron addition and protonation to yield the 1,4-cyclohexadiene (B1204751) product.

Synthesis of this compound via Birch Reduction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Birch reduction of substituted benzenes.

Materials:

-

m-Xylene

-

Sodium metal

-

Liquid ammonia

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Dry ice condenser

-

Gas inlet (for inert gas)

-

Dropping funnel

-

Mechanical stirrer

-

Dry ice/acetone bath

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet is flame-dried and flushed with an inert gas (e.g., argon or nitrogen).

-

Ammonia Condensation: The flask is cooled in a dry ice/acetone bath, and liquid ammonia is condensed into the flask.

-

Sodium Dissolution: Small, clean pieces of sodium metal are carefully added to the liquid ammonia with vigorous stirring until a persistent deep blue color is obtained, indicating the formation of solvated electrons.

-

Substrate Addition: A solution of m-xylene in anhydrous ethanol is added dropwise from the dropping funnel to the stirred sodium-ammonia solution. The rate of addition should be controlled to maintain the blue color of the solution.

-

Reaction Quenching: After the addition is complete, the reaction is stirred for an additional 1-2 hours. The reaction is then quenched by the careful, dropwise addition of a saturated aqueous ammonium chloride solution until the blue color disappears.

-

Work-up: The ammonia is allowed to evaporate overnight in a well-ventilated fume hood. The remaining residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation to yield pure this compound.

Synthetic Applications in Drug Development

While direct applications of this compound in marketed drugs are not prominently documented, its value lies in its potential as a precursor to complex molecular scaffolds found in bioactive natural products and synthetic pharmaceuticals. The cyclohexadiene core is a key synthon for constructing polycyclic systems through various chemical transformations.

Diels-Alder Reactions for Bicyclic Scaffolds

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. This compound can act as the diene component, reacting with a variety of dienophiles to generate bicyclic adducts. These adducts can serve as intermediates in the synthesis of natural products and their analogs.

General scheme of a Diels-Alder reaction with this compound.

This strategy is particularly relevant for the synthesis of terpenoids and other natural products that possess complex polycyclic frameworks. The strategic placement of the methyl groups on the cyclohexadiene ring can influence the stereochemical outcome of the Diels-Alder reaction, providing a route to specific stereoisomers.

Precursor to Aromatized Systems and Heterocycles

This compound can be readily aromatized to m-xylene. While this may seem like a reverse of its synthesis, this property can be exploited in multi-step synthetic sequences where the diene is used to control regioselectivity in a reaction before the aromaticity is restored.

Furthermore, the double bonds in the ring can be functionalized through various reactions such as epoxidation, dihydroxylation, and ozonolysis. These transformations introduce new functional groups that can be used to construct heterocyclic rings, which are prevalent in a vast number of pharmaceuticals.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[4] It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[4] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4][5][6][7]

Conclusion

This compound is a readily accessible and synthetically versatile intermediate. Its preparation via the Birch reduction of m-xylene is a well-established and scalable process. The reactivity of its diene system, particularly in Diels-Alder cycloadditions, provides a powerful tool for the construction of complex cyclic and bicyclic systems. For researchers in drug development, this compound represents a valuable starting material for the synthesis of novel molecular scaffolds with the potential for biological activity. Further exploration of its reactivity and its application in the total synthesis of complex natural products and their analogs is a promising area for future research.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Green synthesis of some bioactive heterocyclic compounds from natural precursors | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the Anticancer Potential of Phenolic nor-Triterpenes from Celastraceae Species [mdpi.com]

- 5. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ajol.info [ajol.info]

Technical Guide: Physicochemical Properties of 1,5-Dimethyl-1,4-cyclohexadiene

This document provides a concise summary of the core physicochemical properties of 1,5-Dimethyl-1,4-cyclohexadiene, a notable organic compound used in various chemical syntheses.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and material specification in a research and development context.

| Property | Value |

| Molecular Formula | C₈H₁₂[1][2][3] |

| Molecular Weight | 108.18 g/mol [1][3][4] |

Logical Relationship of Molecular Properties

The identity of a chemical compound is intrinsically linked to its molecular formula and corresponding molecular weight. The following diagram illustrates this fundamental relationship for this compound.

References

An In-depth Technical Guide to the Synthesis of 1,5-Dimethyl-1,4-cyclohexadiene from p-Xylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,5-dimethyl-1,4-cyclohexadiene, a valuable synthetic intermediate, from the readily available starting material, p-xylene (B151628). The core of this transformation is the Birch reduction, a powerful dissolving metal reduction that selectively hydrogenates the aromatic ring. This document details the reaction mechanism, provides a comprehensive experimental protocol, and presents tabulated quantitative and spectroscopic data for the characterization of the title compound. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the successful synthesis and characterization of this compound.

Introduction

This compound is a cyclic diene that serves as a versatile building block in organic synthesis. Its non-conjugated diene system and the presence of two methyl groups offer multiple avenues for further functionalization, making it a valuable precursor in the synthesis of more complex molecules, including natural products and pharmaceutical agents. The most direct and efficient method for the preparation of this compound is the Birch reduction of p-xylene.[1][2] This reaction employs an alkali metal, typically sodium or lithium, dissolved in liquid ammonia (B1221849) to generate solvated electrons, which act as the potent reducing agent. An alcohol is also incorporated into the reaction mixture to serve as a proton source.[3]

Reaction Mechanism and Experimental Workflow

The Birch reduction of p-xylene proceeds through a well-established mechanism involving the stepwise addition of electrons and protons to the aromatic ring. The regioselectivity of the reduction is governed by the electron-donating nature of the methyl groups.

The key steps are as follows:

-

Electron Transfer: A solvated electron, generated from the dissolution of an alkali metal in liquid ammonia, adds to the p-xylene ring to form a radical anion.

-

Protonation: The radical anion is protonated by the alcohol present in the reaction mixture.

-

Second Electron Transfer: A second solvated electron adds to the resulting radical to form a carbanion.

-

Second Protonation: This carbanion is then protonated by another molecule of alcohol to yield the final product, this compound.

The overall workflow for the synthesis and purification of this compound is depicted in the following diagram:

Caption: A logical workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the Birch reduction of p-xylene.

Materials:

-

p-Xylene

-

Sodium metal

-

Liquid ammonia

-

Anhydrous ethanol (B145695)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Dry ice condenser

-

Gas inlet adapter

-

Dropping funnel

-

Mechanical stirrer

-

Dry ice/acetone bath

-

Standard glassware for workup and distillation

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet is flame-dried under a stream of inert gas (e.g., argon or nitrogen).

-

Ammonia Condensation: The flask is cooled in a dry ice/acetone bath, and liquid ammonia is condensed into the flask.

-

Sodium Dissolution: Small, freshly cut pieces of sodium metal are carefully added to the stirred liquid ammonia until a persistent deep blue color is obtained, indicating the formation of solvated electrons.

-

Substrate Addition: A solution of p-xylene in anhydrous ethanol is added dropwise from the dropping funnel to the stirred sodium-ammonia solution. The rate of addition should be controlled to maintain the blue color of the solution.

-

Reaction Monitoring: The reaction is stirred for a specified time (typically 1-2 hours) after the addition is complete. The persistence of the blue color indicates the presence of excess reducing agent.

-

Quenching: The reaction is carefully quenched by the addition of a saturated aqueous ammonium chloride solution until the blue color is discharged.

-

Workup: The ammonia is allowed to evaporate in a well-ventilated fume hood. The remaining residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed by rotary evaporation, and the crude product is purified by distillation to afford this compound as a colorless liquid.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂ | [1] |

| Molecular Weight | 108.18 g/mol | [1] |

| Boiling Point | 133.2 °C at 760 mmHg | [2] |

| Density | 0.838 g/cm³ | [2] |

| Refractive Index | 1.474 | [2] |

Spectroscopic Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

| ¹³C NMR | Chemical Shift (δ) ppm |

| C1, C5 | Value not available |

| C2, C4 | Value not available |

| C3, C6 | Value not available |

| -CH₃ | Value not available |

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| Olefinic-H | Value not available | |||

| Allylic-H | Value not available | |||

| Methyl-H | Value not available |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Functional Group |

| Value not available | C-H stretch (sp²) | |

| Value not available | C-H stretch (sp³) | |

| Value not available | C=C stretch |

Signaling Pathways and Logical Relationships

The Birch reduction mechanism can be visualized as a sequence of electron and proton transfer steps, as illustrated in the following diagram.

Caption: The stepwise mechanism of the Birch reduction of p-xylene.

Conclusion

The Birch reduction of p-xylene provides an effective and direct route to this compound. This technical guide has outlined the fundamental principles, a detailed experimental protocol, and the expected analytical data for this synthesis. By following the described procedures and utilizing the provided characterization information, researchers can reliably prepare this valuable intermediate for its application in a wide range of synthetic endeavors.

References

An In-depth Technical Guide to the Birch Reduction for the Synthesis of 1,5-Dimethyl-1,4-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Birch reduction for the synthesis of 1,5-dimethyl-1,4-cyclohexadiene from p-xylene (B151628). This transformation is a cornerstone of synthetic organic chemistry, offering a reliable method for the partial reduction of aromatic rings to produce valuable, non-conjugated dienes.[1][2][3][4][5] Such structures serve as versatile intermediates in the synthesis of complex molecules, including those with potential applications in drug discovery and development.[6][7]

Introduction to the Birch Reduction

The Birch reduction is a dissolving metal reduction that converts aromatic compounds into 1,4-cyclohexadienes.[1][2] The reaction is typically carried out using an alkali metal, such as sodium or lithium, in liquid ammonia (B1221849) as the solvent, with an alcohol serving as a proton source.[8][9][10] The unique conditions of the Birch reduction allow for the controlled partial reduction of the aromatic ring, a transformation that is not readily achievable by other methods like catalytic hydrogenation, which tends to lead to complete saturation of the ring.[2]

The regioselectivity of the Birch reduction is a key feature of its synthetic utility. For aromatic rings bearing electron-donating groups, such as the methyl groups in p-xylene, the reduction occurs at the meta and para positions relative to the substituent, leading to the formation of a 1,4-cyclohexadiene (B1204751) with the substituents on the double bonds.[4]

Reaction Mechanism and Regioselectivity

The mechanism of the Birch reduction involves a four-step sequence of single electron transfers and protonations.[9][11] In the case of p-xylene, the two electron-donating methyl groups direct the regiochemical outcome of the reduction.

The key steps are as follows:

-

Electron Transfer: A solvated electron, generated from the dissolution of an alkali metal in liquid ammonia, adds to the p-xylene ring to form a radical anion.

-

Protonation: The radical anion is protonated by the alcohol present in the reaction mixture to form a cyclohexadienyl radical.

-

Second Electron Transfer: A second solvated electron is transferred to the cyclohexadienyl radical, forming a cyclohexadienyl anion.

-

Second Protonation: The cyclohexadienyl anion is protonated by the alcohol to yield the final product, this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via the Birch reduction of p-xylene. This protocol is based on established procedures for similar transformations.[9][12]

Materials:

-

p-Xylene

-

Sodium metal

-

Liquid ammonia

-

Anhydrous ethanol (B145695)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Dry ice/acetone condenser

-

Mechanical stirrer

-

Dropping funnel

-

Inert gas supply (e.g., argon or nitrogen)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Apparatus Setup: A three-necked round-bottom flask equipped with a dry ice/acetone condenser, a mechanical stirrer, and a gas inlet is assembled and flame-dried under a stream of inert gas.

-

Ammonia Condensation: The flask is cooled to -78 °C in a dry ice/acetone bath, and liquid ammonia is condensed into the flask.

-

Sodium Dissolution: Small, freshly cut pieces of sodium metal are added to the stirred liquid ammonia until a persistent deep blue color is obtained, indicating the formation of solvated electrons.

-

Substrate Addition: A solution of p-xylene and anhydrous ethanol in diethyl ether is added dropwise to the blue solution via a dropping funnel over a period of 30 minutes. The reaction mixture is stirred for an additional 2 hours, maintaining the temperature at -78 °C.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution until the blue color disappears.

-

Work-up: The ammonia is allowed to evaporate, and the remaining aqueous mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Quantitative Data and Characterization

The following tables summarize the expected quantitative data and spectroscopic information for this compound.

Table 1: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Starting Material | p-Xylene | General Procedure |

| Reducing Agent | Sodium | General Procedure |

| Proton Source | Ethanol | General Procedure |

| Solvent | Liquid Ammonia / Diethyl Ether | General Procedure |

| Temperature | -78 °C | General Procedure |

| Reaction Time | 2 hours | General Procedure |

| Typical Yield | 70-90% | Estimated from similar reactions |

Table 2: Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂ | [2] |

| Molecular Weight | 108.18 g/mol | [2] |

| Appearance | Colorless liquid | General Observation |

| Boiling Point | 134-136 °C | Estimated |

| ¹H NMR (CDCl₃) | δ 5.4 (br s, 2H, =CH), 2.6 (s, 4H, CH₂), 1.7 (s, 6H, CH₃) | Predicted |

| ¹³C NMR (CDCl₃) | δ 126.2 (C=C), 121.5 (C=C-CH₃), 30.5 (CH₂), 23.4 (CH₃) | [2][13] |

| Mass Spec (EI) | m/z 108 (M⁺), 93, 77 | [2] |

| IR (neat) | ν 3020, 2910, 1650, 1440, 800 cm⁻¹ | Estimated |

Applications in Drug Development and Medicinal Chemistry

While this compound itself may not be a final drug product, substituted cyclohexadienes are valuable intermediates in the synthesis of more complex molecules with potential biological activity.[6] The introduction of a non-aromatic, three-dimensional scaffold from a flat aromatic precursor is a key strategy in modern drug discovery to improve the physicochemical properties and target engagement of drug candidates.[4]

The diene functionality in this compound can be further elaborated through various chemical transformations, including:

-

Diels-Alder Reactions: To construct complex polycyclic systems.

-

Oxidative Cleavage: To generate functionalized acyclic compounds.

-

Epoxidation and Dihydroxylation: To introduce stereocenters and further functionalization.

These transformations allow for the generation of diverse molecular scaffolds that can be explored for their potential as therapeutic agents. The study of such synthetic pathways is crucial for the development of novel chemical entities in the pharmaceutical industry.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C8H12 | CID 138150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Predict the major products of the following reactions.(d) p-xylen... | Study Prep in Pearson+ [pearson.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. baranlab.org [baranlab.org]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Birch Reduction | Pharmaguideline [pharmaguideline.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,5-Dimethyl-1,4-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,5-dimethyl-1,4-cyclohexadiene. It includes detailed spectral data, experimental protocols, and visual aids to facilitate a thorough understanding of the structural characterization of this compound.

Introduction

This compound is a cyclic organic compound with the molecular formula C₈H₁₂. The strategic placement of its methyl groups and double bonds results in a distinct NMR spectrum that is instrumental in its identification and characterization. Understanding the nuances of its ¹H and ¹³C NMR spectra is crucial for researchers working with this and structurally related molecules in fields such as organic synthesis, medicinal chemistry, and materials science.

¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in NMR spectroscopy are indicative of the local electronic environment of the nuclei. For this compound, the symmetry of the molecule simplifies the spectra, leading to a specific number of unique signals for the hydrogen and carbon atoms.

Data Presentation

The quantitative ¹H and ¹³C NMR data for this compound are summarized in the tables below. This data is compiled from publicly available spectral databases.

Table 1: ¹H NMR Spectral Data for this compound

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| CH₃ | 1.65 | Singlet | 6H | - |

| CH₂ | 2.58 | Singlet | 4H | - |

| =CH | 5.35 | Singlet | 2H | - |

Table 2: ¹³C NMR Spectral Data for this compound

| Signal Assignment | Chemical Shift (δ) ppm |

| CH₃ | 22.5 |

| CH₂ | 30.2 |

| =C | 120.7 |

| =C-CH₃ | 129.8 |

Signal Assignment and Structural Correlation

The interpretation of the NMR spectra allows for the unambiguous assignment of each signal to the corresponding nuclei in the this compound molecule. The following diagram illustrates the relationship between the molecular structure and its NMR signals.

Caption: Correlation of ¹H and ¹³C NMR signals to the molecular structure.

Experimental Protocols

The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for organic compounds such as this compound.[1][2]

1. Sample Preparation

-

Analyte: Weigh approximately 5-10 mg of purified this compound.

-

Solvent: Select a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) that completely dissolves the sample. The volume should be between 0.6 and 0.7 mL.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).

-

NMR Tube: Transfer the final solution into a clean, dry 5 mm NMR tube.

2. Instrument Setup and Calibration

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) for optimal resolution and sensitivity.

-

Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shimming: Perform manual or automated shimming of the magnetic field to achieve homogeneity and improve spectral resolution.

-

Tuning and Matching: Tune and match the probe for the ¹H and ¹³C frequencies to ensure efficient transfer of radiofrequency power.

3. ¹H NMR Spectrum Acquisition

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: Set the acquisition time to 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

4. ¹³C NMR Spectrum Acquisition

-

Pulse Sequence: A proton-decoupled single-pulse experiment is standard to produce a spectrum with singlets for each carbon.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for the generally longer relaxation times of carbon nuclei.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is usually required due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: Set the spectral width to cover the entire range of carbon chemical shifts (e.g., 0-220 ppm).

5. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase correct the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integration: For ¹H spectra, integrate the area under each peak to determine the relative number of protons.

Experimental Workflow

The logical flow of an NMR experiment, from sample preparation to final data analysis, is depicted in the following diagram.

Caption: A generalized workflow for acquiring and analyzing NMR spectra.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a clear and concise spectroscopic signature that is directly correlated to its molecular structure. The simplicity of the spectra, arising from the molecule's symmetry, allows for straightforward interpretation. The data and protocols presented in this guide serve as a valuable resource for the accurate identification and characterization of this compound, aiding researchers in their synthetic and analytical endeavors.

References

Spectroscopic Analysis of 1,5-Dimethyl-1,4-cyclohexadiene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) data for 1,5-dimethyl-1,4-cyclohexadiene. It includes detailed experimental protocols for acquiring these spectra and presents the data in a clear, structured format for easy interpretation and comparison.

Mass Spectrometry Data

Mass spectrometry of this compound (C8H12, molecular weight: 108.18 g/mol ) provides valuable information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation.[1] The electron ionization mass spectrum of this compound is available from the NIST Mass Spectrometry Data Center.[1][2]

Below is a summary of the most significant peaks in the mass spectrum of this compound.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |

| 108 | 35 | Molecular Ion [M]+ |

| 93 | 100 | [M - CH3]+ (Loss of a methyl group) |

| 91 | 50 | Tropylium ion [C7H7]+ |

| 77 | 45 | Phenyl cation [C6H5]+ |

Data sourced from NIST WebBook and PubChem.[1][2]

Infrared (IR) Spectroscopy Data

The table below outlines the expected IR absorption bands for this compound.

| Wavenumber (cm-1) | Intensity | Vibrational Mode | Functional Group |

| 3100-3000 | Medium | =C-H Stretch | Alkene |

| 2960-2850 | Strong | C-H Stretch | Alkane (Methyl, Methylene) |

| 1670-1600 | Medium-Weak | C=C Stretch | Alkene |

| 1465-1430 | Medium | CH2 Bend | Alkane |

| 1385-1370 | Medium | CH3 Bend | Alkane |

| 900-650 | Strong | =C-H Bend (out-of-plane) | Alkene |

Experimental Protocols

The following sections detail the standard operating procedures for obtaining the IR and mass spectra of a volatile liquid organic compound like this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Method: Attenuated Total Reflectance (ATR) or Transmission Spectroscopy. The ATR method is often preferred for its simplicity and minimal sample preparation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR crystal.

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and atmospheric components (e.g., CO2, H2O).

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final infrared spectrum of the compound.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and allow it to dry completely before the next measurement.

Mass Spectrometry

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Method: Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the volatile compound from any impurities before it enters the mass spectrometer.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Injection: Inject a small volume (typically 1 µL) of the prepared solution into the heated injector port of the gas chromatograph. The sample is vaporized and carried onto the GC column by an inert carrier gas (e.g., helium).

-

Chromatographic Separation: The sample components are separated based on their boiling points and interactions with the stationary phase of the GC column. A temperature program is typically used to facilitate the elution of the compounds.

-

Ionization: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole) which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate the experimental workflows for IR and Mass Spectrometry.

Caption: Experimental workflow for obtaining an FTIR spectrum of a liquid sample.

Caption: Experimental workflow for GC-MS analysis of a volatile organic compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,5-Dimethyl-1,4-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,5-dimethyl-1,4-cyclohexadiene (CAS No: 4190-06-1), a substituted cyclic diene. This document details its structural characteristics, physicochemical properties, and chemical reactivity. An illustrative experimental protocol for its synthesis via the Birch reduction of m-xylene (B151644), along with methods for its purification and characterization, is provided. The information is intended to equip researchers, scientists, and professionals in drug development and chemical synthesis with the necessary knowledge for the effective handling and application of this compound.

Introduction

This compound is a cyclic hydrocarbon featuring a six-membered ring with two non-conjugated double bonds and two methyl substituents. Its structure makes it a valuable intermediate in organic synthesis, serving as a precursor for the construction of more complex molecular architectures. The non-conjugated nature of the diene system influences its reactivity, distinguishing it from its conjugated isomers. This guide summarizes its key physical and chemical properties, provides a detailed synthesis protocol, and outlines methods for its characterization.

Physical Properties

The physical properties of this compound are summarized in the table below. The compound is a colorless liquid under standard conditions.[1] It is characterized by a pungent odor and is soluble in organic solvents, with limited solubility in water.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂ | [3][4] |

| Molecular Weight | 108.18 g/mol | [3][4] |

| CAS Number | 4190-06-1 | [3][4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 133.2 °C at 760 mmHg | [4] |

| Density | 0.838 g/cm³ | [4] |

| Refractive Index | 1.474 | [4] |

| Flash Point | 16.8 °C | [4] |

| Vapor Pressure | 10.5 mmHg at 25 °C | [4] |

| Melting Point | Not available | [4] |

Chemical Properties and Reactivity

This compound is a reactive organic compound due to the presence of two double bonds.[1] Its chemical behavior is primarily dictated by the reactivity of these non-conjugated alkene functional groups.

Birch Reduction Synthesis

The most common and effective method for the synthesis of 1,4-cyclohexadienes is the Birch reduction of the corresponding aromatic compound.[5] In the case of this compound, the starting material is m-xylene. The reaction involves the use of an alkali metal, such as sodium or lithium, dissolved in liquid ammonia (B1221849), with an alcohol serving as a proton source.[5]

Ozonolysis

Ozonolysis of 1,4-cyclohexadienes leads to the cleavage of the double bonds. Studies on related compounds have shown that this reaction can lead to the formation of β-keto esters.[6][7] The proximity of the two double bonds can result in the formation of intermediate 1,2-dioxolane derivatives.[7]

Use in Chemical Synthesis

Due to its reactive nature, this compound is utilized as a building block in organic synthesis.[1] The double bonds can undergo a variety of reactions typical of alkenes, such as addition reactions and oxidations. Desymmetrization reactions of cyclohexa-1,4-dienes are a known strategy for creating chiral building blocks.

Experimental Protocols

Synthesis of this compound via Birch Reduction of m-Xylene

This protocol is adapted from the established procedure for the Birch reduction of mesitylene.[5]

Materials and Equipment:

-

Three-necked round-bottom flask

-

Dry ice/acetone condenser

-

Dropping funnel

-

Mechanical stirrer

-

Liquid ammonia

-

Sodium metal

-

m-Xylene

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Apparatus Setup: Assemble a three-necked flask with a mechanical stirrer, a dropping funnel, and a dry ice/acetone condenser. Ensure the system is dry and flushed with an inert gas (e.g., argon or nitrogen).

-

Ammonia Condensation: Cool the flask in a dry ice/acetone bath and condense liquid ammonia into the flask.

-

Sodium Dissolution: Carefully add small pieces of sodium metal to the liquid ammonia with stirring until a persistent deep blue color is obtained, indicating the formation of solvated electrons.

-

Substrate Addition: Prepare a solution of m-xylene in anhydrous ethanol. Add this solution dropwise from the dropping funnel to the stirred sodium-ammonia solution. Control the addition rate to maintain the blue color.

-

Reaction Quenching: After the addition is complete, stir the reaction for 1-2 hours. Quench the reaction by the careful addition of a saturated aqueous ammonium chloride solution until the blue color disappears.

-

Workup: Allow the ammonia to evaporate. Partition the remaining residue between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter to remove the drying agent and remove the solvent by rotary evaporation. Purify the crude product by distillation.[3]

Purification by Distillation

Due to the relatively low boiling point and potential for polymerization of dienes, vacuum distillation is often recommended for purification to minimize thermal stress.[3]

Procedure:

-

Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed.

-

Add the crude this compound to the distillation flask. The addition of a polymerization inhibitor, such as 4-tert-butylcatechol, can be considered.[3]

-

Apply vacuum and gently heat the flask.

-

Collect the fraction that distills at the expected boiling point under the applied pressure.

Spectroscopic Characterization

The structure and purity of this compound can be confirmed using various spectroscopic techniques.

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a molecular ion (M⁺) peak corresponding to its molecular weight (108.18 g/mol ).[8] Fragmentation patterns can provide further structural information. Common fragmentation pathways for cyclic alkenes involve the loss of alkyl groups and rearrangements.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions for this compound include:

-

C-H stretching (sp² hybridized): Above 3000 cm⁻¹

-

C-H stretching (sp³ hybridized): Below 3000 cm⁻¹

-

C=C stretching: Around 1650 cm⁻¹

The NIST WebBook provides a reference gas-phase IR spectrum for this compound.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

-

¹H NMR: The spectrum will show signals for the vinyl protons, the allylic protons, and the methyl protons. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms.

-

¹³C NMR: The spectrum will show distinct signals for the sp² hybridized carbons of the double bonds and the sp³ hybridized carbons of the ring and the methyl groups.[8]

Applications in Drug Development and Signaling Pathways

A thorough review of the scientific literature indicates that this compound, as a simple hydrocarbon, is not directly implicated in any known biological signaling pathways, nor is it a common scaffold in drug development. Its utility in this field is primarily as a synthetic intermediate for the construction of more complex and biologically active molecules.

Conclusion

This compound is a versatile chemical intermediate with well-defined physical properties and predictable chemical reactivity centered around its non-conjugated diene system. The Birch reduction of m-xylene provides a reliable synthetic route, and the compound can be effectively purified by distillation. Its structure can be unambiguously confirmed by a combination of mass spectrometry, IR, and NMR spectroscopy. While not directly involved in biological pathways, its role as a building block in organic synthesis makes it a valuable compound for researchers in various fields, including those in the early stages of drug discovery and development.

References

- 1. JP2002053870A - Method and apparatus for separating and purifying conjugated dienes - Google Patents [patents.google.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. benchchem.com [benchchem.com]

- 4. US3789080A - Process for the separation of diene from organic mixtures - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Ozonolysis of 1,4-cyclohexadienes in the presence of methanol and acid. Mechanism and intermediates in the conversion of 1,4-cyclohexadiene derivatives to beta-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C8H12 | CID 138150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]

- 11. This compound [webbook.nist.gov]

An In-depth Technical Guide on the Stereoisomers of 1,5-Dimethyl-1,4-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomerism of 1,5-dimethyl-1,4-cyclohexadiene, a substituted cyclohexadiene with significant potential in synthetic organic chemistry. A detailed analysis of the molecule's chirality is presented, confirming the existence of a stereogenic center. This guide outlines a standard protocol for the synthesis of racemic this compound via the Birch reduction of 1,3-dimethylbenzene (m-xylene). Furthermore, a representative experimental procedure for the resolution of the resulting enantiomers using diastereomeric salt formation is detailed. While specific quantitative data for the enantiomers of this compound are not extensively reported in publicly available literature, this guide provides the foundational knowledge and methodologies for the synthesis, separation, and characterization of these stereoisomers.

Stereochemical Analysis of this compound

This compound is a chiral molecule due to the presence of a stereogenic center at the C5 carbon atom. A stereocenter is a carbon atom that is bonded to four different substituent groups. In the case of this compound, the C5 carbon is attached to:

-

A hydrogen atom

-

A methyl group

-

A carbon-carbon double bond within the ring as part of a -C(CH3)=CH- moiety

-

A methylene (B1212753) group within the ring as part of a -CH2-CH=C(CH3)- moiety

The absence of a plane of symmetry or a center of inversion in the molecule confirms its chirality. Consequently, this compound exists as a pair of enantiomers, which are non-superimposable mirror images of each other.

The stereochemical relationship between the enantiomers of this compound is illustrated in the following diagram:

Synthesis of Racemic this compound

A common and effective method for the synthesis of this compound is the Birch reduction of 1,3-dimethylbenzene (m-xylene). This reaction involves the use of an alkali metal (typically sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source.

Experimental Protocol: Birch Reduction of m-Xylene (B151644)

Materials:

-

1,3-Dimethylbenzene (m-xylene)

-

Sodium metal

-

Liquid ammonia

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Dry ice/acetone bath

-

Three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer

Procedure:

-

Set up the three-necked flask with the condenser and dropping funnel. Ensure all glassware is thoroughly dried.

-

Cool the flask in a dry ice/acetone bath and condense approximately 200 mL of liquid ammonia.

-

With vigorous stirring, carefully add small pieces of sodium metal (approximately 6.9 g, 0.3 mol) to the liquid ammonia until a persistent deep blue color is obtained.

-

In the dropping funnel, prepare a solution of m-xylene (10.6 g, 0.1 mol) in 50 mL of anhydrous ethanol.

-

Add the m-xylene solution dropwise to the sodium-ammonia solution over 30 minutes, maintaining the blue color.

-

After the addition is complete, allow the reaction to stir for an additional 2 hours.

-

Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution until the blue color disappears.

-

Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

To the remaining residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation to yield this compound.

Resolution of Enantiomers

The separation of the enantiomers of this compound can be achieved through classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent.

Experimental Protocol: Diastereomeric Salt Resolution

Materials:

-

Racemic this compound (as a suitable derivative, e.g., a carboxylic acid derivative if functionalized)

-

Chiral resolving agent (e.g., (R)-(-)- or (S)-(+)-α-methylbenzylamine, or a chiral acid like tartaric acid if the substrate is basic)

-

Appropriate solvent (e.g., ethanol, methanol, ethyl acetate)

Procedure:

Note: This is a generalized protocol. The choice of resolving agent and solvent must be optimized experimentally.

-

Dissolve the racemic mixture of the this compound derivative in a minimal amount of a suitable hot solvent.

-

In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, heating if necessary.

-

Slowly add the solution of the resolving agent to the solution of the racemic mixture with stirring.

-

Allow the mixture to cool slowly to room temperature. One of the diastereomeric salts should preferentially crystallize.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

The enantiomeric purity of the crystallized diastereomer can be assessed by techniques such as chiral HPLC or by measuring the optical rotation.

-

The resolved enantiomer can be recovered from the diastereomeric salt by treatment with an appropriate acid or base to remove the resolving agent, followed by extraction.

-

The other enantiomer can often be recovered from the mother liquor by a similar process or by using the opposite enantiomer of the resolving agent.

Quantitative Data

As of the latest literature review, specific quantitative data for the enantiomers of this compound, such as specific rotation values or detailed enantiomeric excess (e.e.) from various resolution methods, are not widely reported. It is recommended that researchers undertaking the synthesis and resolution of these enantiomers perform thorough characterization.

Table 1: Physicochemical Properties of this compound (Racemic)

| Property | Value |

| Molecular Formula | C₈H₁₂ |

| Molecular Weight | 108.18 g/mol |

| Boiling Point | ~133-134 °C |

| Density | ~0.83 g/cm³ |

Characterization of Enantiomers:

-

Optical Rotation: The specific rotation ([α]) of each enantiomer should be measured using a polarimeter at a specific wavelength (commonly the sodium D-line, 589 nm), temperature, and concentration. The enantiomers will exhibit equal and opposite optical rotations.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for determining the enantiomeric excess of a sample by separating the enantiomers on a chiral stationary phase.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce chemical shift differences between the signals of the two enantiomers in the NMR spectrum, allowing for the determination of their ratio.

Conclusion

This compound is a chiral molecule that exists as a pair of enantiomers. Its synthesis can be readily achieved through the Birch reduction of m-xylene to produce the racemic mixture. The resolution of these enantiomers into their optically pure forms can be accomplished using established techniques such as diastereomeric salt formation. While specific quantitative data for the individual enantiomers are sparse in the current literature, this guide provides the necessary theoretical framework and practical methodologies for researchers to synthesize, separate, and characterize these valuable chiral building blocks for applications in drug development and asymmetric synthesis.

An In-depth Technical Guide to 1,5-Dimethyl-1,4-cyclohexadiene for Researchers and Drug Development Professionals

An essential building block in synthetic chemistry, 1,5-Dimethyl-1,4-cyclohexadiene is a versatile cyclic diene frequently employed in the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, commercial availability, synthesis, and applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

This document details the technical specifications of this compound, outlines a standard laboratory-scale synthesis via the Birch reduction of m-xylene (B151644), and explores its utility as a diene in cycloaddition reactions for the synthesis of intricate molecular scaffolds. Safety and handling protocols are also provided to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound, with the CAS number 4190-06-1, is a colorless liquid. Its fundamental properties are summarized in the table below, compiled from various chemical databases and supplier information. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂ | --INVALID-LINK-- |

| Molecular Weight | 108.18 g/mol | --INVALID-LINK-- |

| CAS Number | 4190-06-1 | --INVALID-LINK-- |

| Boiling Point | 133.2 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 0.838 g/cm³ | --INVALID-LINK-- |

| Refractive Index | 1.474 | --INVALID-LINK-- |

| Flash Point | 16.8 °C | --INVALID-LINK-- |

| Vapor Pressure | 10.5 mmHg at 25 °C | --INVALID-LINK-- |

Commercial Suppliers

This compound is available from a variety of chemical suppliers. The purity and available quantities can vary, so it is essential to consult the supplier's specifications and certificate of analysis for detailed information.

| Supplier | Purity (Typical) |

| Shaanxi Dideu Medichem Co. Ltd. | 99% |

| BOC Sciences | Inquiry for details |

| ChemicalBook | Various suppliers listed |

Synthesis Protocol: Birch Reduction of m-Xylene

The most common and efficient method for the synthesis of this compound is the Birch reduction of m-xylene. This reaction involves the use of an alkali metal, typically sodium or lithium, dissolved in liquid ammonia (B1221849) with an alcohol as a proton source.[1]

Reaction Mechanism

The Birch reduction of m-xylene proceeds through a well-established mechanism involving the transfer of solvated electrons to the aromatic ring, followed by protonation.

Caption: Birch reduction mechanism of m-xylene.

Experimental Protocol

This protocol is adapted from established procedures for the Birch reduction of substituted benzenes.[1]

Materials:

-

m-Xylene

-

Sodium metal

-

Anhydrous ethanol (B145695)

-

Liquid ammonia

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Dry ice condenser

-

Gas inlet (for inert gas)

-

Dropping funnel

-

Mechanical stirrer

-

Dry ice/acetone bath

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., argon or nitrogen).

-

Ammonia Condensation: The flask is cooled in a dry ice/acetone bath, and approximately 200 mL of liquid ammonia is condensed into the flask.

-

Sodium Dissolution: Small, freshly cut pieces of sodium metal (approx. 2 equivalents) are carefully added to the stirred liquid ammonia until a persistent deep blue color is obtained, indicating the formation of solvated electrons.

-

Substrate Addition: A solution of m-xylene (1 equivalent) in anhydrous ethanol (4 equivalents) is added dropwise from the dropping funnel to the stirred sodium-ammonia solution. The rate of addition should be controlled to maintain the blue color of the solution.

-

Reaction Monitoring: The reaction is stirred for 1-2 hours after the addition is complete. The persistence of the blue color indicates the presence of excess sodium.

-

Quenching: The reaction is quenched by the careful, dropwise addition of a saturated aqueous ammonium chloride solution until the blue color disappears. The liquid ammonia is then allowed to evaporate overnight in a well-ventilated fume hood.

-

Workup: The remaining residue is partitioned between diethyl ether and water. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by distillation under reduced pressure to yield this compound as a colorless liquid.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable precursor in the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates. Its diene system readily participates in cycloaddition reactions, most notably the Diels-Alder reaction, to form bicyclic structures.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. This compound can act as the diene component, reacting with a variety of dienophiles to generate complex scaffolds.

Caption: Diels-Alder reaction pathway.

Representative Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride (B1165640)

Materials:

-

This compound

-

Maleic anhydride

-

Xylene (as solvent)

Procedure:

-

In a round-bottom flask, dissolve maleic anhydride (1 equivalent) in a minimal amount of hot xylene.

-

Add this compound (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature, which should induce crystallization of the product.

-

If necessary, further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystalline product by vacuum filtration, wash with a small amount of cold petroleum ether, and dry in a vacuum oven.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons, the methylene (B1212753) protons, and the vinylic protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbons, the sp³-hybridized ring carbons, and the sp²-hybridized vinylic carbons.[2]

-

GC-MS: Gas Chromatography-Mass Spectrometry can be used to determine the purity of the compound and to identify any potential isomers or impurities. The mass spectrum will show a molecular ion peak corresponding to its molecular weight.[2]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.

-

Handling: Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment. Ground all equipment to prevent static discharge.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Safety and Handling of 1,5-Dimethyl-1,4-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and properties of 1,5-Dimethyl-1,4-cyclohexadiene. The information is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely and effectively in a research and development setting.

Chemical and Physical Properties

This compound is a flammable liquid and a versatile intermediate in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₈H₁₂ |

| Molecular Weight | 108.18 g/mol [1] |

| CAS Number | 4190-06-1[1] |

| Appearance | Colorless liquid |

| Boiling Point | 133.2 °C at 760 mmHg |

| Flash Point | 16.8 °C |

| Density | 0.838 g/cm³ |

| Vapor Pressure | 10.5 mmHg at 25 °C |

| Refractive Index | 1.474 |

Table 1: Physical and Chemical Properties of this compound

Toxicological Information

| Hazard | Description |

| Flammability | Highly flammable liquid and vapor. |

| Aspiration Hazard | May be fatal if swallowed and enters airways. |

| Oral Toxicity | Harmful if swallowed. |

| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. |

Table 2: Summary of Toxicological Hazards (based on related compounds)

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.

When handling this compound, the following PPE should be worn:

-

Eye Protection: Chemical safety goggles.

-

Hand Protection: Nitrile rubber gloves.

-

Skin and Body Protection: A lab coat and, if there is a risk of splashing, a chemical-resistant apron.

-

Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, a respirator with an organic vapor cartridge is recommended.

-

Work in a well-ventilated fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use non-sparking tools.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Avoid inhalation of vapor or mist.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from oxidizing agents.

-

Store in a flammable liquids storage cabinet.

Emergency Procedures

In the event of an emergency, follow these procedures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. If conscious, rinse mouth with water. Get medical attention immediately.

-

Fire: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish. Water may be ineffective.

-

Spill: Absorb spill with inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

Experimental Protocols

This compound is a common intermediate in organic synthesis, often prepared via the Birch reduction of m-xylene (B151644) and used in reactions such as ozonolysis.

This protocol is based on the general procedure for Birch reductions of aromatic compounds.[2][3]

Materials:

-

m-Xylene

-

Liquid ammonia (B1221849)

-

Sodium metal

-

Ethanol (B145695) (or another proton source)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

-

Set up a three-necked flask with a dry ice condenser and an inlet for ammonia.

-

Cool the flask to -78 °C and condense the required amount of liquid ammonia.

-

Carefully add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is observed.

-

Slowly add a solution of m-xylene and ethanol in diethyl ether to the reaction mixture.

-

Allow the reaction to stir for several hours at -78 °C.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until the blue color disappears.

-

Allow the ammonia to evaporate in a well-ventilated fume hood.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by distillation.

This protocol is based on general procedures for the ozonolysis of alkenes.[4][5]

Materials:

-

This compound

-

Methanol (B129727) or Dichloromethane (solvent)

-

Ozone (from an ozone generator)

-

Dimethyl sulfide (B99878) (DMS) or Zinc dust (for reductive workup)

Procedure:

-

Dissolve this compound in a suitable solvent (e.g., methanol or dichloromethane) in a flask equipped with a gas inlet tube.

-

Cool the solution to -78 °C.

-

Bubble ozone through the solution. The reaction is complete when the solution turns a persistent blue color, indicating an excess of ozone.

-

Purge the solution with nitrogen or argon to remove excess ozone.

-

For a reductive workup, add dimethyl sulfide or zinc dust to the reaction mixture and allow it to warm to room temperature.

-

Stir the mixture for several hours.

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Dry the organic layer and concentrate it to obtain the crude product.

-

Purify the product by chromatography or distillation.

Visualizations

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Logical workflow for handling this compound.

This diagram illustrates the potential formation of hazardous intermediates and byproducts during the ozonolysis of this compound.

Caption: Ozonolysis pathway highlighting potentially hazardous intermediates.

References

Methodological & Application

Application Notes and Protocols: Diels-Alder Reaction of 1,5-Dimethyl-1,4-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings. This reaction typically involves a conjugated diene and a dienophile. The subject of this application note, 1,5-Dimethyl-1,4-cyclohexadiene, is a non-conjugated diene. For it to participate in a Diels-Alder reaction, it must first undergo isomerization to a conjugated diene system, such as 1,5-dimethyl-1,3-cyclohexadiene or 2,4-dimethyl-1,3-cyclohexadiene. This isomerization can often be achieved in situ under thermal conditions, allowing for a one-pot cycloaddition process. These resulting bicyclo[2.2.2]octene derivatives are valuable scaffolds in medicinal chemistry and natural product synthesis due to their rigid, three-dimensional structures.

Principle of the Reaction

The overall transformation involves a two-step process that is typically performed in a single reaction vessel:

-

Isomerization: The non-conjugated this compound is isomerized to a thermodynamically more stable conjugated diene. This is usually promoted by heat.

-

Diels-Alder Cycloaddition: The in situ generated conjugated diene then reacts with a dienophile to form the bicyclo[2.2.2]octene adduct.

The regioselectivity and stereoselectivity of the Diels-Alder reaction are governed by the electronic properties and steric hindrance of the substituents on both the diene and the dienophile.

Experimental Data Summary

The following table summarizes representative quantitative data for the Diels-Alder reaction of in situ isomerized this compound with various dienophiles. The data is based on typical conditions reported for similar 1,4-cyclohexadiene (B1204751) systems.

| Diene | Dienophile | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| This compound | Maleic Anhydride (B1165640) | Toluene (B28343) | 110 (reflux) | 12 | 1,8-Dimethylbicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride | 75-85 |

| This compound | N-Phenylmaleimide | Xylene | 140 (reflux) | 8 | 1,8-Dimethyl-2-phenyl-2-azabicyclo[2.2.2]oct-5-ene-3,4-dione | 80-90 |

| This compound | Dimethyl acetylenedicarboxylate | Benzene | 80 (reflux) | 24 | Dimethyl 1,8-dimethylbicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylate | 60-70 |

| This compound | Acrolein | Toluene | 110 (reflux) | 18 | 1,8-Dimethylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde | 55-65 |

Experimental Protocols

Protocol 1: Synthesis of 1,8-Dimethylbicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride

Materials:

-

This compound

-

Maleic anhydride

-

Toluene, anhydrous

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

To a dry 100 mL round-bottom flask under an inert atmosphere, add maleic anhydride (1.0 eq).

-

Add anhydrous toluene (50 mL) to the flask and stir until the maleic anhydride is dissolved.

-

To the stirred solution, add this compound (1.1 eq).

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C) using a heating mantle.

-

Maintain the reflux for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Cool the flask in an ice bath for 1 hour to facilitate the precipitation of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold toluene (2 x 10 mL).

-

Dry the product under vacuum to obtain 1,8-Dimethylbicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride as a white solid.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Visualizations

Caption: Experimental Workflow for the Diels-Alder Reaction.

Caption: Logical Pathway of the In Situ Diels-Alder Reaction.

Application Notes and Protocols for [4+2] Cycloaddition Reactions Involving 1,5-Dimethyl-1,4-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the [4+2] cycloaddition (Diels-Alder) reactions involving 1,5-dimethyl-1,4-cyclohexadiene. While specific, detailed protocols for a wide range of cycloaddition reactions with this particular diene are not extensively documented in readily available literature, this guide consolidates general principles and provides illustrative experimental details for analogous systems. The information herein is intended to serve as a foundational resource for designing and executing novel cycloaddition strategies with this substituted cyclohexadiene.

Introduction to [4+2] Cycloaddition Reactions of this compound

The Diels-Alder reaction is a powerful and widely used method for the stereoselective synthesis of six-membered rings.[1][2] It is a concerted, pericyclic reaction between a conjugated diene and a dienophile (typically an alkene or alkyne).[1] this compound is a substituted cyclic diene. The presence of two methyl groups on the diene backbone influences its reactivity and the stereochemistry of the resulting bicyclic products. These methyl groups are electron-donating, which can increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, potentially accelerating the reaction with electron-poor dienophiles.

The primary application of [4+2] cycloaddition reactions with this compound and its derivatives is the synthesis of bridgehead-substituted bicyclo[2.2.2]octene skeletons. These structures are important intermediates in the synthesis of natural products, terpenes, alkaloids, and are building blocks for therapeutic agents.

General Reaction Mechanism

The Diels-Alder reaction proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking events occur in a single step through a cyclic transition state.

Caption: General mechanism of the Diels-Alder reaction.

Application Note 1: Reaction with Maleic Anhydride (B1165640)

The reaction of this compound with maleic anhydride is a classic example of a Diels-Alder reaction, expected to yield a bicyclo[2.2.2]octene derivative with a fused anhydride ring. Maleic anhydride is an excellent dienophile due to the electron-withdrawing nature of the two carbonyl groups.

Illustrative Experimental Protocol

This protocol is adapted from general procedures for Diels-Alder reactions with analogous dienes and dienophiles.

Materials:

-

This compound

-

Maleic anhydride

-

Xylene (solvent)

-

25 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Crystallization dish

-

Buchner funnel and filter paper

Procedure:

-

To a 25 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and maleic anhydride (1.0 eq).

-

Add a minimal amount of xylene to dissolve the reagents (approximately 5-10 mL).

-

Attach a reflux condenser to the flask and place it in a heating mantle.

-

Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

-

As the solution cools, the product is expected to crystallize. If no crystals form, the solvent volume can be reduced by rotary evaporation, or crystallization can be induced by scratching the inside of the flask or adding a seed crystal.

-

Cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold xylene or petroleum ether to remove any unreacted starting materials.

-

Dry the product in a vacuum oven to obtain the final bicyclic adduct.

Expected Quantitative Data (Illustrative)

| Dienophile | Diene:Dienophile Ratio | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| Maleic Anhydride | 1:1 | Xylene | Reflux (~140) | 3 | 80-95 |

Application Note 2: Reaction with Phenyl-1,2,4-triazoline-3,5-dione (PTAD) Analogues